Enantiomeric Purity and Optical Rotation: Differentiating Fmoc-D-Asp-OtBu from Fmoc-L-Asp-OtBu
Fmoc-D-Asp-OtBu exhibits enantiomeric purity ≥99.0% (a/a) as determined by HPLC . The D-configuration is confirmed by specific optical rotation [α]D20 = +24 ± 2° (c=1 in DMF) . In direct comparison, the L-enantiomer (Fmoc-L-Asp-OtBu, CAS 71989-14-5) displays opposite optical rotation of −24 ± 2° (c=1 in DMF) . This stereochemical difference is non-trivial: peptides synthesized with the D-enantiomer demonstrate enhanced resistance to enzymatic degradation in vivo, as shown in a comparative study where 67Ga-DOTA-(D-Asp)14 exhibited significantly higher intact complex proportion in urine versus the L-aspartate analog [1].
| Evidence Dimension | Enantiomeric identity and optical rotation |
|---|---|
| Target Compound Data | Fmoc-D-Asp-OtBu: [α]D20 = +24 ± 2° (c=1 in DMF); Enantiomeric purity ≥99.0% (a/a) |
| Comparator Or Baseline | Fmoc-L-Asp-OtBu (CAS 71989-14-5): [α]D20 = −24 ± 2° (c=1 in DMF) |
| Quantified Difference | Optical rotation: +24° vs. −24° (opposite sign, confirming D vs. L configuration) |
| Conditions | Polarimetry in dimethylformamide (DMF); HPLC chiral analysis |
Why This Matters
Procuring the correct enantiomer is non-negotiable for obtaining peptides with intended stereochemistry and biological activity; substitution with the L-enantiomer yields a diastereomeric peptide with fundamentally altered properties.
- [1] Ogawa K, Ishizaki A, Takai K, et al. Evaluation of Ga-DOTA-(D-Asp)n as bone imaging agents: D-aspartic acid peptides as carriers to bone. Scientific Reports, 2017, 7: 13971. View Source
